Cas no 656-53-1 (4-Methyl-5-thiazolylethyl Acetate)

4-Methyl-5-thiazolylethyl Acetate Chemical and Physical Properties
Names and Identifiers
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- 2-(4-Methylthiazol-5-yl)ethyl acetate
- 4-methyl-5-beta-acetoxyethyl thiazole
- 4-Methyl-5-thiazoleethanol acetate
- 4-Methyl-5-thiazolylethyl acetate
- Sulfurol acetate
- 2-(4-methyl-1,3-thiazol-5-yl)ethyl acetate
- 2-(4-Methyl-5-thiazolyl)ethyl Acetate
- Acetic Acid 2-(4-Methyl-5-thiazolyl)ethyl Ester
- 5-(2-Acetoxyethyl)-4-methylthiazole
- 4-Methyl-5-thiazoleethanole acetate
- 4-Methyl-5-(2-acetoxyethyl)thiazole
- 5-THIAZOLEETHANOL, 4-METHYL-, ACETATE (ESTER)
- 4-Methyl-5-(beta-acetoxyethyl)thiazole
- 5-Thiazoleethanol, 4-methyl-, 5-acetate
- 4-Methyl-5-thiazolylethanol acetate
- 5-Thiazoleethanol, 4-methyl-, acetate
- 4-Methyl-5-thiazoleethanol acetate,99%
- 4-Methyl-5-thiazolylethyl Acetate
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- MDL: MFCD00005338
- Inchi: 1S/C8H11NO2S/c1-6-8(12-5-9-6)3-4-11-7(2)10/h5H,3-4H2,1-2H3
- InChI Key: CRTCWNPLKVVXIX-UHFFFAOYSA-N
- SMILES: S1C([H])=NC(C([H])([H])[H])=C1C([H])([H])C([H])([H])OC(C([H])([H])[H])=O
Computed Properties
- Exact Mass: 185.05100
- Monoisotopic Mass: 185.051
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 4
- Complexity: 163
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- Topological Polar Surface Area: 67.4
- XLogP3: 1.4
Experimental Properties
- Color/Form: Yellow to colorless liquid.
- Density: 1.147 g/mL at 25 °C(lit.)
- Melting Point: 112
- Boiling Point: 118°C/6mmHg(lit.)
- Flash Point: Fahrenheit: 235.4 ° f
Celsius: 113 ° c - Refractive Index: n20/D 1.51(lit.)
- PSA: 67.43000
- LogP: 1.55710
- Solubility: Not determined.
- FEMA: 3205
4-Methyl-5-thiazolylethyl Acetate Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315,H319,H335
- Warning Statement: P261,P305+P351+P338
- Hazardous Material transportation number:UN 3334
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S37/39-S24/25
-
Hazardous Material Identification:
- TSCA:Yes
- Risk Phrases:R36/37/38
- Safety Term:S24/25
- Storage Condition:Sealed in dry,2-8°C
4-Methyl-5-thiazolylethyl Acetate Customs Data
- HS CODE:2934100090
- Customs Data:
China Customs Code:
2934100090Overview:
2934100090. Compounds that structurally contain a non fused thiazole ring(Whether hydrogenated or not). VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934100090 other compounds containing an unfused thiazole ring (whether or not hydrogenated) in the structure VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%
4-Methyl-5-thiazolylethyl Acetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
BAI LING WEI Technology Co., Ltd. | 161372-25G |
4-Methyl-5-thiazolylethyl acetate, 99% |
656-53-1 | 99% | 25G |
¥ 371 | 2022-04-26 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | M1848-25g |
4-Methyl-5-thiazolylethyl Acetate |
656-53-1 | 98.0%(GC) | 25g |
¥290.0 | 2022-05-30 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | M585A-5g |
4-Methyl-5-thiazolylethyl Acetate |
656-53-1 | 99% | 5g |
¥57.0 | 2022-05-30 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R007027-25g |
4-Methyl-5-thiazolylethyl Acetate |
656-53-1 | 99% | 25g |
¥74 | 2024-05-22 | |
Ambeed | A131358-100g |
2-(4-Methylthiazol-5-yl)ethyl acetate |
656-53-1 | 98% | 100g |
$61.00 | 2021-07-07 | |
eNovation Chemicals LLC | D379681-25g |
2-(4-Methyl-5-thiazolyl)ethyl acetate |
656-53-1 | 97% | 25g |
$210 | 2024-05-24 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | B21867-5g |
2-(4-Methyl-5-thiazolyl)ethyl acetate, 98+% |
656-53-1 | 98+% | 5g |
¥595.00 | 2023-03-03 | |
TRC | M331528-10g |
4-Methyl-5-thiazolylethyl Acetate |
656-53-1 | 10g |
$ 80.00 | 2022-06-03 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | M1848-5g |
4-Methyl-5-thiazolylethyl Acetate |
656-53-1 | 98.0%(GC) | 5g |
¥110.0 | 2022-05-30 | |
Chemenu | CM190053-100g |
4-methyl-5-beta-acetoxyethyl thiazole |
656-53-1 | 98% | 100g |
$66 | 2023-01-07 |
4-Methyl-5-thiazolylethyl Acetate Suppliers
4-Methyl-5-thiazolylethyl Acetate Related Literature
-
Elizabeta Amir,Shlomo Rozen Chem. Commun. 2006 2262
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Kirridharhapany T. Radhakrishnapany,Chee Yan Wong,Fang Khai Tan,Jia Wen Chong,Raymond R. Tan,Kathleen B. Aviso,Jose Isagani B. Janairo,Nishanth G. Chemmangattuvalappil Mol. Syst. Des. Eng. 2020 5 1391
Additional information on 4-Methyl-5-thiazolylethyl Acetate
4-Methyl-5-thiazolylethyl Acetate (CAS No: 656-53-1) - A Comprehensive Overview
4-Methyl-5-thiazolylethyl Acetate, also known by its CAS registry number 656-53-1, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of thiazole derivatives, which have been extensively studied due to their diverse biological activities and potential applications in drug development.
The structure of 4-Methyl-5-thiazolylethyl Acetate comprises a thiazole ring, a methyl group, and an acetate ester moiety. The thiazole ring, a five-membered heterocyclic structure containing sulfur and nitrogen atoms, is a key feature of this compound and contributes to its unique chemical properties. The methyl group attached to the thiazole ring adds further complexity to the molecule, while the acetate ester group enhances its solubility and bioavailability.
Recent studies have highlighted the potential of 4-Methyl-5-thiazolylethyl Acetate as a precursor in the synthesis of bioactive molecules. Researchers have explored its role in the development of novel therapeutic agents, particularly in the areas of anti-inflammatory and antitumor drug discovery. The compound's ability to modulate key cellular pathways makes it a valuable tool in medicinal chemistry.
In terms of synthesis, 4-Methyl-5-thiazolylethyl Acetate can be prepared through various methods, including nucleophilic substitution and condensation reactions. These methods allow for the efficient construction of the thiazole ring and subsequent functionalization with the methyl and acetate groups. The choice of synthetic route depends on factors such as yield, cost-effectiveness, and scalability.
The pharmacological profile of 4-Methyl-5-thiazolylethyl Acetate has been investigated in several preclinical studies. These studies have demonstrated its ability to inhibit inflammatory mediators and modulate cell proliferation, suggesting its potential as a lead compound for drug development. Furthermore, recent advancements in computational chemistry have enabled researchers to predict the compound's interactions with target proteins, providing insights into its mechanism of action.
From an industrial perspective, 4-Methyl-5-thiazolylethyl Acetate is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its versatility as a building block in organic synthesis has made it a valuable commodity in the chemical industry.
In conclusion, 4-Methyl-5-thiazolylethyl Acetate (CAS No: 656-53-1) is a multifaceted compound with promising applications in drug discovery and chemical synthesis. Its unique structure, coupled with recent advances in research methodologies, positions it as a key player in the development of innovative therapeutic agents.
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